molecular formula C25H30N6O B3007782 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide CAS No. 1904419-87-9

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide

Cat. No. B3007782
CAS RN: 1904419-87-9
M. Wt: 430.556
InChI Key: YTTJVIUQOFBMBM-UHFFFAOYSA-N
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Description

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C25H30N6O and its molecular weight is 430.556. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

  • The compound shows potent and selective antagonism for the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models suggest a significant role of the N1 aromatic ring in steric binding interactions with the receptor (Shim et al., 2002).

Synthesis and Evaluation in Pharmacology

  • Heterocyclic analogues of this compound have been synthesized and evaluated as potential antipsychotic agents, demonstrating significant in vivo activities in behavioral models (Norman et al., 1996).

In Silico and Biological Evaluation

  • A multicomponent cyclocondensation reaction involving similar compounds has been developed, leading to the creation of polyhydroquinoline scaffolds. These compounds have been evaluated for antibacterial, antitubercular, and antimalarial activities, revealing noticeable activities against first-line drugs (Sapariya et al., 2017).

Structure-Activity Relationships

  • Analysis of pyrazole derivatives as cannabinoid receptor antagonists indicates that specific structural requirements are crucial for potent and selective CB1 receptor antagonistic activity. The most potent compounds in this series are used for further pharmacological investigations (Lan et al., 1999).

Enantioselective Synthesis Process

  • A novel synthesis process for a CGRP receptor inhibitor, involving this compound, has been developed. It includes a stereoselective synthesis method and the creation of chiral indazolyl amino ester subunits (Cann et al., 2012).

Metabolism and Disposition Studies

  • The compound has been studied in the context of its metabolism and disposition in humans, particularly as an orexin 1 and 2 receptor antagonist. Its elimination and metabolite profiles have been extensively analyzed (Renzulli et al., 2011).

properties

IUPAC Name

5-(3-methylphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c1-16-6-5-7-18(14-16)23-21(15-26-30-23)25(32)29-19-10-12-31(13-11-19)24-20-8-3-4-9-22(20)27-17(2)28-24/h5-7,14-15,19H,3-4,8-13H2,1-2H3,(H,26,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTJVIUQOFBMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=NN2)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(m-tolyl)-1H-pyrazole-4-carboxamide

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